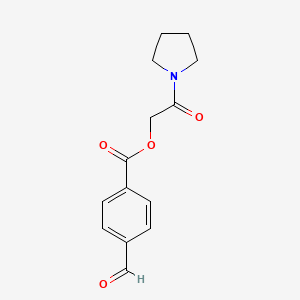![molecular formula C19H22N4O2 B2680707 6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-07-3](/img/structure/B2680707.png)
6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines usually involves the condensation of aminopyrimidines with various reagents followed by cyclization . For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to pyrimido[4,5-d]pyrimidines . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 can result in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis
The molecular structure of “6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a bicyclic system containing a pyridine ring fused to a pyrimidine ring . The compound also contains ethyl, dimethyl, and phenethylamino substituents at positions 6, 1,3, and 5 respectively, and two carbonyl groups at positions 2 and 4.Chemical Reactions Analysis
The chemical reactions of “6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would likely involve the reactive sites on the molecule, such as the amino group and the carbonyl groups . These sites could undergo various chemical reactions, such as condensation, reduction, or substitution reactions, depending on the conditions and the reagents used.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed methods to synthesize various heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives, through reactions involving dimethylaminomethylene components and other active methylene compounds. These synthesis pathways often involve cyclization and substitution reactions to create polyfunctional fused heterocyclic compounds with potential applications in medicinal chemistry and materials science (Hassaneen et al., 2003), (Hirota et al., 1985).
Antibacterial and Antiviral Properties
The derivatives of pyrido[2,3-d]pyrimidine have been explored for their antibacterial and antiviral activities. For instance, some compounds demonstrated promising antiviral activities against Hepatitis A virus and Herpes simplex virus type-1. Moreover, certain derivatives have shown significant antibacterial activities, exceeding those of standard reference drugs, indicating their potential in developing new antimicrobial agents (El-Etrawy et al., 2010), (Shukla et al., 2019).
Photophysical Properties and pH-Sensing Applications
Researchers have designed and synthesized pyrimidine-phthalimide derivatives displaying atypical aggregation-induced emission (AIE) characteristics and positive solvatochromism. These properties are instrumental in developing novel colorimetric pH sensors and logic gates for specific applications, highlighting the compounds' versatility in material science and sensor technology (Yan et al., 2017).
Drug Discovery and Development
The synthesis and structural activity relationship (SAR) studies of pyrido[2,3-d]pyrimidine derivatives have identified key features essential for receptor binding activity, paving the way for their application in treating reproductive diseases and other conditions. This line of research is crucial for discovering new therapeutic agents with improved efficacy and safety profiles (Guo et al., 2003).
Direcciones Futuras
The future directions for research on “6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further studies on its synthesis, properties, and potential applications. Given the biological activity of pyrido[2,3-d]pyrimidines, this compound could be of interest in medicinal chemistry .
Propiedades
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(2-phenylethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-14-12-21-17-15(18(24)23(3)19(25)22(17)2)16(14)20-11-10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVKEXZMBAHDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2680624.png)
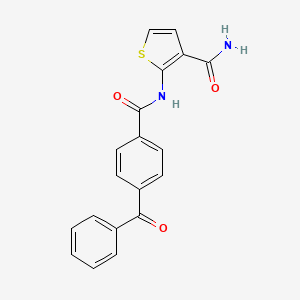



![(Z)-3-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2680635.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2680636.png)

![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)
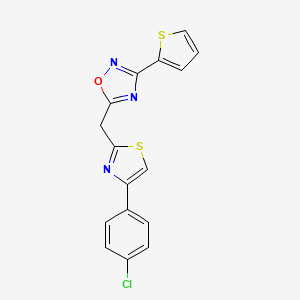
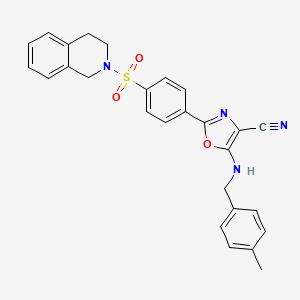
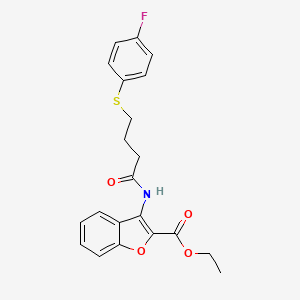
![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)
